molecular formula C5H6BrNO B6588738 1-(4-bromofuran-2-yl)methanamine CAS No. 1204670-28-9

1-(4-bromofuran-2-yl)methanamine

Katalognummer: B6588738
CAS-Nummer: 1204670-28-9
Molekulargewicht: 176.01 g/mol
InChI-Schlüssel: HOTDKMXUFSTZMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromofuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and an amine group attached to the methylene carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromofuran-2-yl)methanamine typically involves the bromination of furan followed by the introduction of the methanamine group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-bromofuran-2-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-bromofuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the amine group allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-chlorofuran-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluorofuran-2-yl)methanamine: Similar structure but with a fluorine atom instead of bromine.

    1-(4-iodofuran-2-yl)methanamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(4-bromofuran-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

1204670-28-9

Molekularformel

C5H6BrNO

Molekulargewicht

176.01 g/mol

IUPAC-Name

(4-bromofuran-2-yl)methanamine

InChI

InChI=1S/C5H6BrNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2

InChI-Schlüssel

HOTDKMXUFSTZMB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1Br)CN

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.